molecular formula C8H8N6O2 B3065455 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine CAS No. 42836-87-3

3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine

Cat. No.: B3065455
CAS No.: 42836-87-3
M. Wt: 220.19 g/mol
InChI Key: NUEBUZGZTDFPMP-UHFFFAOYSA-N
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Description

Significance of Bi-1,2,4-triazine Scaffolds in Modern Chemical Research

The bi-1,2,4-triazine scaffold is a foundational structure in the development of molecules with diverse and significant applications. nih.gov In medicinal chemistry, this scaffold is recognized for its presence in compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. nih.govresearchgate.netresearchgate.netnih.gov The arrangement of nitrogen atoms in the triazine rings allows for specific interactions with biological targets, making it an attractive framework for drug design. nih.gov

Beyond medicine, the bi-1,2,4-triazine core is crucial in coordination chemistry and materials science. acs.org The nitrogen-rich nature of these compounds makes them excellent ligands for complexing with metal ions. This property is particularly exploited in the field of nuclear chemistry for the selective separation of actinides from lanthanides, a critical step in the reprocessing of used nuclear fuel. nih.govrsc.org The specific geometry and electronic properties of bi-1,2,4-triazine-based ligands enable them to differentiate between the subtle electronic differences of f-block elements. nih.govacs.org Furthermore, these scaffolds are used in the synthesis of advanced materials, including luminescent complexes for applications like organic light-emitting diodes (OLEDs). acs.org

Overview of Research Domains for 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine Derivatives

Research into derivatives of this compound and related disubstituted bi-1,2,4-triazines spans several important scientific fields. The ability to modify the substituents at the 3 and 3' positions allows for the fine-tuning of the molecule's chemical and physical properties for specific applications.

A primary research domain is in the development of novel therapeutic agents. For instance, a series of 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives have been synthesized and evaluated for their antimalarial activity. researchgate.netnih.govelsevierpure.com These studies have shown that by varying the groups at the 3 and 3' positions, compounds with potent activity against different strains of Plasmodium falciparum, including those resistant to existing drugs, can be developed. researchgate.netnih.govelsevierpure.com The mechanism of action is often related to the unique chemical structure of the bi-triazine core.

Another significant area of investigation is in the field of separation science, particularly for nuclear waste management. nih.govrsc.orgreading.ac.uk Derivatives of bi-1,2,4-triazines are designed as highly selective ligands for the separation of minor actinides (e.g., americium and curium) from lanthanides in high-level liquid waste. nih.govrsc.org The efficiency and selectivity of these ligands are critical for advanced fuel cycles that aim to reduce the long-term radiotoxicity of nuclear waste. nih.gov Research focuses on modifying the bi-triazine scaffold to enhance its affinity and selectivity for actinide ions in highly acidic conditions. rsc.orgreading.ac.uk

The table below presents data from a study on 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives, showcasing their in vitro antimalarial potency against various P. falciparum strains.

Compound DerivativeIC₅₀ against P. falciparum 3D7 (μM)IC₅₀ against Chloroquine-Resistant W2 (μM)IC₅₀ against Artemisinin-Resistant MRA1240 (μM)
Derivative 6k 0.0080.00470.0086

IC₅₀ (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit the growth of the parasite by 50%. Lower values indicate higher potency. Data sourced from studies on 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives. researchgate.netnih.gov

This data highlights the potential of the bi-1,2,4-triazine scaffold in developing potent antimalarial agents that are effective against drug-resistant parasite strains. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(3-methoxy-1,2,4-triazin-5-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6O2/c1-15-7-11-5(3-9-13-7)6-4-10-14-8(12-6)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEBUZGZTDFPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=N1)C2=CN=NC(=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90307070
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42836-87-3
Record name NSC186767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90307070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Electrochemical Characterization of 3,3 Dimethoxy 5,5 Bi 1,2,4 Triazine and Analogues

Structural Elucidation via Spectroscopic Techniques

The determination of the precise molecular structure of 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine and its analogues relies on a combination of spectroscopic methods, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the symmetry of the molecule would significantly influence its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy (B1213986) groups (-OCH₃) would likely appear as a sharp singlet, integrating to six protons, due to the free rotation around the C-O bond. The chemical shift of this signal would be anticipated in the range of δ 3.8-4.0 ppm, which is characteristic for methoxy groups attached to heterocyclic rings. The protons on the triazine rings (H-6 and H-6') would also be expected to produce a singlet, integrating to two protons. The exact chemical shift would depend on the electronic environment of the triazine ring. In related dimethoxy-1,3,5-triazine derivatives, methoxy protons have been observed around δ 3.80-3.84 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum would also reflect the molecule's symmetry. Distinct signals would be expected for the carbon atoms of the methoxy groups, the carbon atoms of the triazine rings, and the carbon atoms to which the methoxy groups are attached. For a similar compound, 2-(4,6-dimethoxy-1,3,5-triazin-2-ylamino)propanoic acid, the methoxy carbons appear at δ 54.63 and 54.75 ppm, while the triazine ring carbons are observed at δ 167.86, 172.26, and 174.85 ppm. nih.gov It is important to note that for some amino-substituted triazines, the NMR spectra can be complicated by the presence of rotamers due to restricted rotation around the C-N bonds, leading to broadened or duplicated signals. tdx.cat

Interactive Data Table: Expected NMR Chemical Shifts for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)Multiplicity
¹H-OCH₃3.8 - 4.0Singlet
¹HC-H (triazine ring)VariableSinglet
¹³C-OCH₃~55Quartet (in off-resonance)
¹³CC-O (triazine ring)VariableSinglet
¹³CC-H (triazine ring)VariableDoublet (in off-resonance)
¹³CC-C (bi-triazine linkage)VariableSinglet

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.

Characteristic vibrations for the triazine ring are typically observed in the region of 1600-1500 cm⁻¹ and 800-700 cm⁻¹. For a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine, characteristic absorptions for the triazine ring's aromatic stretching modes are seen at 1562 cm⁻¹. researchgate.net The C-O stretching vibration of the methoxy groups would be expected to produce a strong band in the 1300-1200 cm⁻¹ region. researchgate.net The C-H stretching of the methoxy groups would appear around 2950-2850 cm⁻¹. The absence of broad absorption bands in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups.

Interactive Data Table: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
2950 - 2850-OCH₃C-H Stretch
1600 - 1500Triazine RingC=N, C=C Stretch
1300 - 1200Ar-O-CH₃C-O Stretch
800 - 700Triazine RingRing Bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₈N₆O₂), the molecular ion peak ([M]⁺) would be expected at m/z 220.07.

The fragmentation pattern of 1,2,4-triazines under electron impact is characterized by the initial loss of substituents. e3s-conferences.org For this compound, fragmentation could involve the loss of a methyl radical (•CH₃) from a methoxy group to give an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. Subsequent fragmentation would likely involve the cleavage of the bi-triazine bond and the characteristic loss of a nitrogen molecule (N₂) from the triazine ring. e3s-conferences.org The mass spectra of various fused 1,2,4-triazine (B1199460) derivatives consistently show intense molecular ion peaks.

X-ray Crystallography for Molecular Structure Determination

This analogue exhibits a trans conformation with the two triazine rings being coplanar. nih.gov By analogy, it is highly probable that this compound also adopts a planar, trans-conformation to minimize steric hindrance between the two heterocyclic rings. The C-C bond linking the two triazine rings would be expected to have a length indicative of a single bond with some degree of double bond character due to conjugation.

Electronic and Photophysical Characterization

The electronic properties of this compound are primarily investigated using UV-Visible absorption spectroscopy, which provides insights into the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption bands observed correspond to electronic transitions from lower to higher energy molecular orbitals. For aromatic and heteroaromatic compounds like this compound, these transitions are typically of the π → π* and n → π* type.

The UV spectra of 1,2,4-triazine derivatives generally show absorption maxima in the range of 242 to 380 nm. e3s-conferences.org For instance, 5-amino derivatives of asymmetric triazines exhibit two absorption bands with peaks at 230 and 336 nm. e3s-conferences.org The presence of the extended π-system in the bi-triazine structure, along with the electron-donating methoxy groups, would be expected to influence the position and intensity of the absorption bands. It is plausible that this compound would exhibit strong absorption in the UV-A or UV-B region. The aggregation of triazine molecules can also lead to changes in the UV-Vis spectrum, such as a slight hypsochromic (blue) shift and the appearance of a shoulder at longer wavelengths. nih.gov Many triazine derivatives are utilized as UV absorbers in various applications.

Photoluminescence (PL) and Spectroelectrochemical Measurements

The photoluminescence (PL) properties of this compound and its analogues are of significant interest for their potential applications in optoelectronic devices. While direct spectroelectrochemical data for this compound is not extensively detailed in the available literature, studies on analogous triazine-containing compounds provide valuable insights into their behavior.

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide information about the electronic structure of molecules in different oxidation states. For instance, studies on polypyridyl Ru(II) complexes incorporating 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz) have utilized UV-visible spectroelectrochemistry to characterize the oxidized forms of the metal complexes. rsc.org This technique allows for the observation of changes in the absorption spectra as the compound is electrochemically oxidized or reduced, providing information on the electronic transitions of the generated species. rsc.org

In related star-shaped donor-acceptor molecules with a 1,3,5-triazine (B166579) core, significant solvatochromic effects are observed, with emission wavelengths shifting from deep blue (428 nm) to orange-red (575 nm) depending on the polarity of the solvent. utexas.edunih.gov This tunability of the emission color is a key feature for the design of materials for organic light-emitting diodes (OLEDs). The intramolecular proton-transfer cycle of another analogue, 2,4-dimethoxy-6-(1-hydroxy-2-naphthyl)-s-triazine, has been studied using laser photolysis and fluorescence measurements, revealing a large Stokes-shifted fluorescence attributable to a proton-transferred keto tautomer. doi.org

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. For triazine-based compounds, ΦF values can vary significantly depending on their molecular structure and environment.

In a series of novel 1,3,5-trisubstituted triazine derivatives, fluorescence quantum yields in ethanol (B145695) were found to be in the range of 0.106 to 0.383. researchgate.net Another study on extended 2,4,6-triphenyl-s-triazines reported significant luminescence in CH2Cl2 solutions, with the fluorenyl derivative exhibiting a high quantum yield of 0.80. mdpi.com Star-shaped donor-acceptor molecules with a 1,3,5-triazine core have also demonstrated high PL quantum yields ranging from 0.70 to 0.81. utexas.edunih.gov These high quantum yields are indicative of efficient light emission, making these compounds promising candidates for various photonic applications.

Table 1: Fluorescence Quantum Yields of Selected Triazine Analogues

Compound ClassQuantum Yield (ΦF)Solvent
1,3,5-Trisubstituted triazine derivatives0.106 - 0.383Ethanol
Extended 2,4,6-triphenyl-s-triazinesup to 0.80CH2Cl2
Star-shaped D-A molecules with 1,3,5-triazine core0.70 - 0.81Not specified

Two-Photon Absorption and Up-Converted Fluorescence Studies

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to electronic excitation. This phenomenon is particularly relevant for applications such as bio-imaging and 3D microfabrication.

Studies on a series of three-branched octupolar compounds based on a 1,3,5-s-triazine core have shown that as the number of branches increases from one to three, the 2PA cross-section (σ) and the two-photon excited fluorescence (TPEF) intensity are significantly enhanced. rsc.org This indicates a cooperative effect between the branches that leads to improved nonlinear optical properties. rsc.org

Extended 2,4,6-triphenyl-s-triazines have also been investigated for their 2PA properties. mdpi.com These compounds generally exhibit better two-photon absorption in the near-IR range compared to their isocyanurate or triphenylbenzene analogues, especially when functionalized with electron-releasing substituents. mdpi.com The enhanced 2PA performance, combined with their significant two-photon brilliancy, makes them promising for two-photon fluorescence bio-imaging. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecules with unpaired electrons, such as radical species. In the context of triazine chemistry, EPR is instrumental in identifying and characterizing radical intermediates that may form during chemical reactions or electrochemical processes.

For example, in the oxidative cyclization of certain amidrazones to form benzo utexas.edunih.govmdpi.comtriazine derivatives, the formation of a stable Blatter radical as a byproduct has been confirmed by the presence of a multiplet signal in the EPR spectrum. mdpi.com This direct detection of the radical species provides crucial mechanistic insights into the reaction pathway. The formation of Blatter radicals from amidrazones was further supported by HRMS data. mdpi.com

Electrochemical Characterization

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are electrochemical techniques used to study the redox properties of chemical compounds. These methods provide information about the potentials at which a molecule is oxidized or reduced and can reveal the stability of the resulting redox species.

For star-shaped donor-acceptor molecules with a 1,3,5-triazine core, cyclic voltammetry has shown that the reduction typically involves a single-electron transfer to the triazine core, while the oxidation can involve multiple sequential electron-transfer processes. utexas.edunih.gov In some cases, continuous cycling on the oxidation side can lead to the formation of a conductive polymer film on the electrode surface. utexas.edunih.gov

DPV, which offers higher sensitivity and better resolution than CV, is often used for quantitative analysis. openaccesspub.orgpineresearch.com The technique involves superimposing small voltage pulses on a linear voltage ramp and measuring the difference in current before and at the end of the pulse. openaccesspub.org This method has been successfully applied to the detection of various analytes using modified electrodes. researchgate.net

Electrogenerated Chemiluminescence (ECL) Properties

Electrogenerated chemiluminescence (ECL) is a process where light is emitted from species generated at an electrode surface during an electrochemical reaction. The stability of radical anions, a key requirement for efficient ECL, is a characteristic feature of electron-deficient molecules like triazines. utexas.edu

Star-shaped donor-acceptor molecules with a 1,3,5-triazine core have been shown to exhibit strong ECL in nonaqueous solutions, visible to the naked eye in a well-lit room. utexas.edunih.gov The ECL emission is believed to be generated via the S-route annihilation, where the enthalpy of annihilation is sufficient to form the singlet excited state. utexas.edunih.gov Similarly, starburst oligofluorenes with a 1,3,5-tri(anthracen-10-yl)-benzene core also display strong blue ECL emissions under ion annihilation conditions. nih.gov

In some cases, the ECL behavior can be influenced by the electrochemical stability of the compound. For instance, a carbazole-containing triazine derivative showed weak annihilation ECL due to the formation of a polymer film on the electrode during oxidation. utexas.edunih.gov However, strong ECL could still be obtained by using a coreactant like benzoyl peroxide and limiting the potential to the reduction side. utexas.edunih.gov

Investigation of Redox Potentials and Electron Transfer Mechanisms

The redox behavior of this compound and its analogues is a critical aspect of their advanced characterization, providing insights into their electronic structure and potential for applications in areas such as materials science and catalysis. The electron-donating or withdrawing nature of substituents on the bi-1,2,4-triazine core significantly influences the ease with which the molecule undergoes oxidation and reduction, as well as the mechanisms of these electron transfer processes.

While specific experimental data on the redox potentials of this compound are not extensively documented in publicly available literature, the electrochemical properties can be inferred from the behavior of related substituted bi-1,2,4-triazine and other azine systems. The presence of methoxy groups at the 3 and 3' positions is expected to have a pronounced effect on the molecule's redox characteristics.

Influence of Methoxy Substituents on Redox Potentials

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic triazine ring. This donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) of the molecule. A higher HOMO energy level facilitates the removal of an electron, meaning the molecule is more easily oxidized. Consequently, this compound is predicted to have a lower oxidation potential compared to the unsubstituted 5,5'-bi-1,2,4-triazine.

Conversely, the electron-donating nature of the methoxy groups will destabilize the lowest unoccupied molecular orbital (LUMO). This makes the addition of an electron to the molecule more difficult, resulting in a more negative reduction potential. Therefore, this compound is expected to be more resistant to reduction than its unsubstituted counterpart.

Studies on other heterocyclic systems have consistently demonstrated these substituent effects. For instance, the introduction of electron-donating groups generally leads to a cathodic shift (to more negative values) in reduction potentials and an anodic shift (to less positive values) in oxidation potentials.

Electron Transfer Mechanisms

The electron transfer mechanism for 5,5'-bi-1,2,4-triazine systems can involve single or multiple electron steps, often coupled with chemical reactions depending on the solvent and electrolyte used. For many azine compounds, the initial reduction is a one-electron process leading to the formation of a radical anion. The stability of this radical anion is a key factor in the reversibility of the redox process.

In the case of this compound, the electron-donating methoxy groups would be expected to destabilize the resulting radical anion, potentially making the reduction process less reversible compared to analogues with electron-withdrawing substituents.

The general mechanism for the first reduction step can be depicted as:

[Molecule] + e⁻ ⇌ [Molecule]˙⁻

Further reduction to a dianion may occur at more negative potentials. The reversibility of these electron transfer steps can be assessed using techniques like cyclic voltammetry, where the ratio of the anodic to cathodic peak currents (Ipa/Ipc) and the separation between the peak potentials (ΔEp) provide information on the stability and kinetics of the redox couple.

Comparative Redox Behavior of Analogues

The electrochemical properties of various 3,3'-disubstituted 5,5'-bi-1,2,4-triazine derivatives have been investigated in the context of their potential biological activities. nih.govscispace.com Although specific potential values are often not the primary focus of such studies, they provide a valuable framework for understanding the structure-property relationships.

For comparison, consider the following hypothetical redox potential data for a series of symmetrically 3,3'-disubstituted 5,5'-bi-1,2,4-triazines, illustrating the expected trend based on the electronic nature of the substituent 'R'.

Substituent (R)Electronic EffectExpected First Reduction Potential (Ered1 vs. ref)Expected First Oxidation Potential (Eox1 vs. ref)
-NO₂Strongly Electron-WithdrawingLess NegativeMore Positive
-ClWeakly Electron-WithdrawingSlightly Less NegativeSlightly More Positive
-HNeutralReference ValueReference Value
-CH₃Weakly Electron-DonatingSlightly More NegativeSlightly Less Positive
-OCH₃Strongly Electron-DonatingMore NegativeLess Positive

This table illustrates that as the electron-donating character of the substituent at the 3 and 3' positions increases, the first reduction potential becomes more negative, and the first oxidation potential becomes less positive. Therefore, this compound would be situated at the more electron-rich end of this spectrum.

Computational Chemistry Approaches for 3,3 Dimethoxy 5,5 Bi 1,2,4 Triazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the properties of novel compounds. For a molecule like 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine, DFT calculations would provide fundamental insights into its behavior and potential applications.

Electronic Structure Elucidation (HOMO/LUMO Energy Levels, Band Gap)

A primary application of DFT is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these energy levels is the HOMO-LUMO gap (energy gap), a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller energy gap generally suggests higher reactivity and potential for use in organic electronic materials.

Prediction of Electron Affinity

Electron affinity is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. In computational studies, it can be predicted using DFT calculations. This value is crucial for understanding the electron-accepting capabilities of a molecule, which is particularly relevant for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic solar cells, where efficient electron transport is required.

Molecular Geometry Optimization and Conformational Analysis

DFT methods are used to find the most stable three-dimensional structure of a molecule by minimizing its energy. For this compound, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angle between the two connected 1,2,4-triazine (B1199460) rings. This conformational analysis reveals whether the molecule is likely to be planar or twisted, which significantly impacts its electronic conjugation and, consequently, its optical and electronic properties. For instance, a more planar structure often leads to better conjugation and different absorption characteristics compared to a twisted conformation.

Time-Dependent DFT (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. This method is instrumental in predicting optical properties, such as the UV-Visible absorption spectrum. The calculations yield information about the wavelengths of maximum absorption (λmax) and the intensity of these transitions (oscillator strength), providing a theoretical understanding of how the molecule interacts with light. These predictions are vital for the design of dyes, sensors, and other optoelectronic materials.

Theoretical Investigations of Reactivity and Reaction Pathways

Computational methods can be employed to explore the chemical reactivity of this compound. By analyzing the distribution of electron density and molecular electrostatic potential (MEP), researchers can identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. These theoretical studies can predict the most likely sites for chemical reactions and help elucidate potential reaction mechanisms, guiding synthetic chemists in the development of new derivatives and materials.

Studies on Intramolecular Charge Transfer (ICT) and Exciton (B1674681) Delocalization

For molecules with distinct electron-donating and electron-accepting regions, TD-DFT can be used to study intramolecular charge transfer (ICT) phenomena. Upon excitation with light, an electron may move from one part of the molecule to another. Analysis of the molecular orbitals involved in the electronic transition (e.g., from HOMO to LUMO) can reveal the nature and extent of this charge transfer. Understanding ICT is critical for applications in fluorescent probes and nonlinear optics. Similarly, these studies can describe exciton delocalization, which refers to the spatial distribution of the excited electron-hole pair over the molecular framework, a key factor in the performance of organic electronic devices.

Reactivity and Reaction Mechanisms of the 3,3 Dimethoxy 5,5 Bi 1,2,4 Triazine Core

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity

The 1,2,4-triazine (B1199460) rings within the 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine structure serve as electron-poor dienes, making them suitable candidates for IEDDA reactions. This type of cycloaddition is a powerful tool in synthetic chemistry, allowing for the formation of new heterocyclic systems.

Mechanistic Studies and Kinetic Analysis

The IEDDA reaction involving 1,2,4-triazines is a [4+2] cycloaddition where the triazine acts as the 4π component and a dienophile, typically an electron-rich alkene or a strained alkyne, serves as the 2π component. The reaction proceeds through a concerted transition state, leading to a bicyclic intermediate which then typically undergoes a retro-Diels-Alder reaction by extruding a molecule of dinitrogen (N₂), resulting in the formation of a substituted pyridine (B92270) ring.

While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on related 1,2,4-triazine systems demonstrate that the reaction rates are highly dependent on the nature of both the triazine and the dienophile. For instance, reactions with strained dienophiles like bicyclononynes proceed at ambient temperatures, highlighting their utility in bioorthogonal chemistry. nih.gov The kinetics of these reactions can be monitored using techniques such as UV-vis spectroscopy to determine second-order rate constants. nih.gov

Effects of Substituents on IEDDA Reaction Rates

The electronic properties of substituents on the triazine ring play a crucial role in modulating the rate of IEDDA reactions. Electron-withdrawing groups on the triazine ring lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which generally leads to an acceleration of the reaction with electron-rich dienophiles. Conversely, electron-donating groups, such as the methoxy (B1213986) groups in this compound, are expected to raise the LUMO energy, thereby decreasing the reaction rate compared to unsubstituted or electron-withdrawing group-substituted 1,2,4-triazines.

Systematic studies on other triazine isomers, such as 1,2,3-triazines, have quantitatively demonstrated this effect, where a C5 substituent of -CO₂Me results in a significantly higher reactivity compared to a phenyl or hydrogen substituent. nih.gov This principle applies to the 1,2,4-triazine system as well, indicating that the methoxy substituents in the target molecule will likely render it less reactive in IEDDA reactions than its non-alkoxylated counterparts.

Table 1: Expected Relative Reactivity of Substituted Triazines in IEDDA Reactions

Substituent at C3/C6Electronic EffectExpected Impact on LUMO EnergyExpected IEDDA Reaction Rate
-HNeutralBaselineModerate
-OCH₃Electron-donatingIncreasedSlower
-CF₃Electron-withdrawingDecreasedFaster
-CO₂MeElectron-withdrawingDecreasedFaster

This table is illustrative and based on general principles of IEDDA reactions.

Modulation of Reactivity through Metal Coordination

A powerful strategy to enhance the IEDDA reactivity of 1,2,4-triazines is through coordination to a transition metal center. The coordination of a metal fragment to the nitrogen atoms of the triazine ring withdraws electron density, effectively lowering the energy of the triazine's LUMO and making it more susceptible to cycloaddition.

For example, the coordination of a Rhenium(I) metal center to a 1,2,4-triazine ring has been shown to speed up the IEDDA reaction with bicyclooctyne by a factor of 55. northumbria.ac.uk Similarly, Iridium(III) complexes of 5-(2-pyridyl)-1,2,4-triazine exhibit a drastic increase in reaction speed with strained cyclooctynes. researchgate.net This rate enhancement is attributed to a decrease in the distortion energy of the triazine upon coordination and more favorable interaction energies. northumbria.ac.uk Given the presence of multiple nitrogen atoms in the this compound core, it is expected that its reactivity could be similarly tuned through metal coordination, opening avenues for its application in areas requiring fast reaction kinetics, such as in bioorthogonal labeling.

Nucleophilic Reactivity and Substitution Pathways

The electron-deficient nature of the 1,2,4-triazine rings in this compound also makes them susceptible to nucleophilic attack. The carbon atoms of the triazine rings, particularly those bonded to electronegative atoms or good leaving groups, are electrophilic.

In the case of this compound, the C3 and C3' positions are substituted with methoxy groups. While methoxy groups are generally not excellent leaving groups, they can be displaced by strong nucleophiles under appropriate conditions, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction typically involves the formation of a Meisenheimer-like intermediate, followed by the expulsion of the methoxide (B1231860) ion.

The synthesis of various 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives often relies on the nucleophilic displacement of a leaving group at the 3-position of a precursor molecule. For instance, 3-(methylsulfonyl)-1,2,4-triazine (B3078974) is a common precursor where the methylsulfonyl group is readily displaced by nucleophiles like alkoxides. sci-hub.red This suggests that the reverse reaction, the displacement of an alkoxide by a sulfinate or other strong nucleophiles, could be feasible under forcing conditions. The reactivity of the triazine core towards nucleophiles is also influenced by the solvent and the nature of the nucleophile itself.

Chemical Transformations and Derivatization Strategies of the Triazine Rings

The this compound core can be chemically modified to generate a variety of derivatives with tailored properties. These transformations can target either the substituents or the triazine rings themselves.

One of the primary transformations of the 1,2,4-triazine ring is its conversion to a pyridine ring via the aforementioned IEDDA reaction followed by nitrogen extrusion. This provides a powerful synthetic route to functionalized 2,2'-bipyridines, which are important ligands in coordination chemistry. The substituents on the starting bi-triazine and the dienophile determine the substitution pattern of the resulting bipyridine.

Furthermore, the methoxy groups at the C3 and C3' positions can potentially be hydrolyzed to the corresponding triazinone derivatives under acidic or basic conditions. These triazinones can then serve as handles for further functionalization. Additionally, the nitrogen atoms in the triazine rings can be protonated or alkylated, which would significantly alter the electronic properties and reactivity of the molecule.

The synthesis of a diverse library of 3,3'-disubstituted 5,5'-bi(1,2,4-triazine) derivatives for applications such as antimalarial drugs showcases the versatility of this scaffold for derivatization. nih.govresearchgate.net These synthetic efforts often involve the construction of the bi-triazine core from suitably functionalized monomeric 1,2,4-triazines, allowing for the introduction of a wide range of functional groups at the 3 and 3' positions.

Coordination Chemistry of Bi 1,2,4 Triazine Ligands

Synthesis and Characterization of Metal Complexes (e.g., Fe, Re, Ir, Co, Ni, Cu)

The synthesis of metal complexes involving bi-1,2,4-triazine ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties.

While extensive research on the specific coordination of 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine is still emerging, the behavior of related triazine-based ligands provides significant insight. For instance, the synthesis of iron(II) complexes with 6-substituted 2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt) derivatives has been reported. whiterose.ac.uknih.gov These complexes, with the general formula [FeL₂][BF₄]₂, are prepared by reacting the ligand with an iron(II) salt. whiterose.ac.uknih.gov X-ray crystallography reveals that these complexes are consistently in a high-spin state, a property attributed to the specific geometry imposed by the triazine ring, which results in a weaker Fe/pyrazolyl σ-bonding interaction. whiterose.ac.uknih.gov

Similarly, copper(I) complexes have been synthesized using 2,4,6-tris(diphenylphosphino)-1,3,5-triazine. acs.org The reaction of this ligand with copper(I) salts leads to the formation of cyclophane-type complexes, with the final structure (monomeric, dimeric, or polymeric) being dependent on the halide anion and reaction conditions. acs.org The synthesis of a one-dimensional Ni(II) coordination polymer has also been achieved using an s-triazine type ligand and a thiocyanate (B1210189) linker, highlighting the versatility of triazine platforms in constructing extended structures. mdpi.com

The general synthetic approach for these types of complexes can be summarized as follows:

Step 1: Dissolution of the triazine-based ligand and the metal salt (e.g., chlorides, tetrafluoroborates) in a suitable solvent or solvent mixture.

Step 2: The reaction is often carried out under an inert atmosphere to prevent oxidation of the metal center.

Step 3: The reaction mixture may be heated to facilitate complex formation.

Step 4: The resulting complex is isolated, often through precipitation or crystallization, and purified.

Characterization of these complexes relies on several key techniques:

NMR Spectroscopy: Used to probe the structure of the complex in solution.

Infrared (IR) Spectroscopy: Helps to identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the triazine ring.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Magnetic Susceptibility Measurements: Determines the spin state of the metal ion (e.g., high-spin vs. low-spin).

MetalExample Ligand SystemKey Structural/Characterization FindingReference
Iron (Fe)2,4-di(pyrazol-1-yl)-1,3,5-triazine (bpt) derivativesForms high-spin [FeL₂]²⁺ complexes due to ligand-imposed geometric constraints. whiterose.ac.uknih.gov
Copper (Cu)2,4,6-tris(diphenylphosphino)-1,3,5-triazineForms cyclophane-type Cu(I) complexes; structure depends on anion and conditions. acs.org
Nickel (Ni)s-Triazine ligand with thiocyanate linkerUnexpected hydrolysis of the ligand led to a 1D coordination polymer. mdpi.com
Various (Co, Ni, Cu)s-triazine-containing polymer ligandsPolymeric metal complexes obtained from interaction with metal chlorides. researchgate.net

Ligand Design Principles for Triazine-Based Systems (e.g., PNP-type, pyridinyltriazine skeletons)

The design of triazine-based ligands for coordination chemistry is guided by the desire to create specific electronic and steric environments around a metal center. The triazine core itself is highly π-deficient and less aromatic compared to more common pyridine-based ligands. acs.org This inherent electronic property is a key starting point for ligand design.

Key Design Principles:

Compensating for π-Acidity: The electron-withdrawing nature of the triazine ring can weaken metal-ligand bonds. To counteract this, strong σ-donating groups are often incorporated into the ligand scaffold. acs.org This stabilizes the metal-ligand interaction and can enforce a specific coordination mode.

Pincer Ligands (PNP-type): Triazine cores are excellent platforms for building pincer-type ligands, such as PN³P systems. acs.org These ligands typically feature a central triazine ring flanked by two phosphine (B1218219) donor groups. The phosphines provide the strong σ-donation needed to stabilize the complex, while the rigid pincer framework enforces a κ³-coordination mode. acs.org An acidic NH functionality can also be included, which can be deprotonated to trigger dearomatization of the triazine core, a key step in metal-ligand cooperativity. acs.org

Pyridinyltriazine Skeletons: Incorporating pyridine (B92270) units into the triazine ligand, as seen in 2,4,6-tri(pyridyl)-1,3,5-triazine (tptz), creates versatile, multi-dentate chelators. researchgate.net These ligands offer multiple coordination sites and can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.netscilit.com The combination of the electron-deficient triazine and the electron-richer pyridine allows for fine-tuning of the ligand's electronic properties.

Ligand Design TypeCore SkeletonKey FeaturesPurpose/Application
PNP Pincer1,3,5-Triazine (B166579)Strong σ-donating phosphine arms; acidic NH site.Enforces κ³-coordination; facilitates metal-ligand cooperativity. acs.org
PolypyridylPyridinyltriazineMultiple nitrogen donor sites from both triazine and pyridine rings.Formation of mono- and polynuclear complexes, supramolecular assemblies. researchgate.netscilit.com

Metal-Ligand Cooperativity in Catalytic Transformations

Metal-ligand cooperativity (MLC) describes a reaction mechanism where both the metal center and the ligand are actively involved in bond-making or bond-breaking steps. wikipedia.org Triazine-based ligands, particularly pincer-type designs, are well-suited for facilitating MLC. acs.org

The reduced aromaticity of the triazine core makes it susceptible to reversible dearomatization/aromatization cycles. acs.org This process is a common mode of MLC in pincer complexes. For example, an iridium complex featuring a PN³P-triazine ligand has been used for pyrrole (B145914) synthesis. acs.org The catalytic cycle involves the deprotonation of an NH group on the ligand, leading to dearomatization of the triazine ring. This dearomatized ligand then actively participates in the dehydrogenation of an alcohol substrate by accepting a proton, working in concert with the iridium center. acs.org

This cooperative mechanism allows the ligand to act as more than just a spectator scaffold; it becomes an active participant in the catalytic transformation, enabling reaction pathways that might be inaccessible otherwise. acs.orgwikipedia.org This approach has been successfully applied in reactions such as the hydrogenation of CO₂ and the dehydrogenative condensation of alcohols and amines. acs.org

Electronic Modulation of Metal Centers via Triazine Coordination

The coordination of a triazine-based ligand directly influences the electronic properties of the metal center. The primary mechanism for this modulation is the strong π-accepting (π-acidic) nature of the triazine ring system.

Effects of Triazine Coordination:

Increased π-Acidity: Compared to isostructural pyridine ligands, triazine ligands are significantly more π-acidic due to the presence of additional nitrogen atoms. semanticscholar.org This increased π-acidity leads to stronger metal-to-ligand back-bonding.

Modulation of Redox Potential: By withdrawing electron density from the metal center, triazine ligands can make the metal more electrophilic and alter its redox potential. This facilitates the population of ligand-based π*-orbitals, which is crucial for metal-to-ligand charge transfer processes. acs.org

Tuning Lewis Acidity: The electronic properties of the metal center can be fine-tuned by changing the substituents on the triazine ring, with minimal changes to the steric environment. acs.org This allows for systematic modulation of the metal's Lewis acidity and, consequently, its catalytic activity. For example, electron-deficient triazine-based covalent organic frameworks have shown higher conversion and selectivity in the photocatalytic oxidation of sulfides, attributed to enhanced charge separation and an enrichment of active sites. rsc.org

Influence on Spin State: As seen in iron(II) complexes of dipyrazolyl-triazine ligands, the geometry of the triazine ligand can dictate the spin state of the metal. whiterose.ac.uknih.gov The bite angle of the ligand can weaken the ligand field strength enough to favor a high-spin configuration, a phenomenon driven by the ligand's structure rather than purely the electronic nature of its donor atoms. whiterose.ac.uk

This ability to electronically modulate the metal center is a key advantage of using triazine-based ligands in the development of new catalysts and functional materials. acs.orgnih.gov

In-depth Analysis of this compound in Advanced Materials Science Reveals Limited Specific Research

Despite a comprehensive search of scientific literature and databases, detailed research findings specifically focused on the chemical compound This compound and its applications in advanced materials science, as outlined in the requested article structure, are not extensively available in publicly accessible resources. The inquiry into its role in organic optoelectronics, including its development as an n-type semiconductor, its use in Organic Light-Emitting Diodes (OLEDs) as a Thermally Activated Delayed Fluorescence (TADF) emitter or in electron transport layers, and its application in Organic Photovoltaics (OPVs) as an electron acceptor or hole transport material, did not yield specific studies or data sets for this particular molecule.

The broader class of bi-1,2,4-triazine and 1,2,4-triazine (B1199460) derivatives has been a subject of interest in materials science due to the inherent electron-deficient nature of the triazine ring. This property makes them promising candidates for various electronic applications. For instance, research into related compounds, such as 3,3'-dimethyl-5,5'-bis(1,2,4-triazine), has explored their electronic properties and potential for forming coordination complexes, which is relevant for the design of functional materials.

In the field of organic electronics, triazine-based materials are generally investigated for the following reasons:

Electron-Deficient Core: The nitrogen-rich triazine heterocycle leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a desirable characteristic for n-type semiconductors and electron-transporting materials.

Tunable Properties: The periphery of the triazine core can be functionalized with various substituents to fine-tune the electronic and physical properties of the molecule, such as its energy levels, solubility, and morphology in thin films.

Thermal and Chemical Stability: The aromatic nature of the triazine ring often imparts good stability to the resulting materials, a crucial factor for the longevity of electronic devices.

Without dedicated research on this compound, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and specific research findings, as requested for the comprehensive article. The scientific community has explored a wide array of triazine derivatives for advanced materials science applications; however, it appears that this compound has not been a prominent focus of these investigations to date. Therefore, the generation of the requested article with a strict focus on this specific compound is not feasible based on the currently available scientific literature.

Advanced Materials Science Applications of 3,3 Dimethoxy 5,5 Bi 1,2,4 Triazine and Bi 1,2,4 Triazine Units

Organic Optoelectronics

Organic Photovoltaics (OPVs) and Solar Cells

Dye-Sensitized Solar Cells (DSSCs)

The quest for efficient and cost-effective solar energy conversion has propelled the development of dye-sensitized solar cells (DSSCs). In this context, organic dyes based on triazine scaffolds have been investigated for their potential as photosensitizers. The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it a suitable core for designing D-π-A (donor-π-bridge-acceptor) dyes.

Recent research has explored 1,2,4-triazine derivatives as candidates for DSSCs. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to model the molecular structures and predict the optoelectronic properties of such dyes. nih.govresearchgate.net For a series of 1,2,4-triazine derivatives, key parameters like the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap (Eg), and light-harvesting efficiency (LHE) have been calculated to assess their suitability in DSSCs. nih.govresearchgate.net

These theoretical calculations indicate that 1,2,4-triazine-based compounds can be designed to have their LUMO levels positioned favorably relative to the conduction band of semiconductors like TiO2, facilitating efficient electron injection. nih.govresearchgate.net The calculated open-circuit voltage (Voc) values for these theoretical dyes suggest their potential for effective performance in DSSC devices. researchgate.net While specific experimental data on 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine in DSSCs is not extensively documented in the reviewed literature, the promising results from related 1,2,4-triazine systems underscore the potential of bi-1,2,4-triazine units as a foundational component for novel DSSC sensitizers. nih.govresearchgate.netresearchgate.net

Table 1: Calculated Optoelectronic Properties of Theoretical 1,2,4-Triazine Based Dyes for DSSCs
CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Calculated Voc (eV)
DTT-6.281-2.7533.5281.738
BDTTB-5.776-2.2473.5291.938
BDTTMB-6.027-2.1063.9211.894
BDTTMP-6.183-2.2853.8981.715

Data derived from theoretical calculations on select 1,2,4-triazine derivatives. researchgate.net

Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. The performance and stability of these devices are critically dependent on the charge-transporting layers. Triazine-based compounds have been explored for their potential as hole-transporting materials (HTMs) in PSCs. The electron-accepting triazine core can be functionalized with electron-donating peripheral groups to create molecules with suitable energy levels and charge-carrier mobility. researchgate.net

Novel star-shaped HTMs incorporating a triazine unit have been synthesized and demonstrated competitive photovoltaic performance. researchgate.net For instance, a PSC employing a newly designed triazine-based HTM achieved a power conversion efficiency (PCE) of 12.51%. researchgate.net Furthermore, the use of triazine-based small molecules, such as melamine (B1676169) and cyanuric fluoride, has been shown to modify perovskite films, leading to a reduction in trap density and the formation of beneficial heterojunction structures. nih.gov This modification has resulted in improved device performance, with PCEs increasing from 18.49% to 20.71% for MAPbI3-based PSCs and from 19.27% to 21.11% for FA0.85Cs0.15PbI3-based devices. nih.gov

The incorporation of these triazine derivatives can also enhance the stability of the PSCs against moisture and thermal stress. nih.gov While direct application of this compound as an HTM is not explicitly detailed in the available research, the successful use of other triazine-based molecules highlights the potential of the bi-1,2,4-triazine scaffold in designing efficient and stable HTMs for advanced PSCs. researchgate.netnih.gov

Table 2: Performance of Perovskite Solar Cells with Triazine-Based Modifiers
Perovskite TypeModifierPower Conversion Efficiency (PCE)Moisture Stability (retained efficiency)Thermal Stability (retained efficiency)
MAPbI3Control18.49%--
MAPbI3Cy-F/Cy-SH20.71%67% (RH: 50% for 20 days)64% (85 °C for 72 h)
FA0.85Cs0.15PbI3Control19.27%--
FA0.85Cs0.15PbI3Cy-F/Cy-SH21.11%--

Data from research on perovskite film modification using triazine-based small molecules. nih.gov

Energy Storage Device Applications

The demand for high-performance energy storage solutions has driven research into novel electrode materials. Covalent triazine frameworks (CTFs), which are polymers constructed from triazine units, have shown considerable promise in this area due to their tunable porosity, high specific surface area, and excellent stability. rsc.orgnih.gov

Covalent Triazine Frameworks (CTFs) as Electrode Materials (e.g., for Supercapacitors, Li/K-ion Batteries)

CTFs have been extensively investigated as electrode materials for various electrochemical energy storage systems, including supercapacitors and lithium-ion (Li-ion), sodium-ion (Na-ion), and potassium-ion (K-ion) batteries. rsc.org Their rigid triazine (C3N3) linking units provide exceptional thermal and chemical stability, which helps to maintain structural integrity during repeated charge-discharge cycles. rsc.org The inherent porosity and large surface area of CTFs facilitate ion transport and provide abundant active sites for charge storage. nih.govrsc.org

In supercapacitors, the high surface area of two-dimensional (2D) CTFs enhances the electrode-electrolyte interface, leading to improved specific capacitance. rsc.org For Li-ion batteries, the nitrogen atoms within the triazine rings can interact with lithium ions, potentially suppressing dendrite formation. rsc.org As anode materials for Na-ion and K-ion batteries, CTFs offer the advantage of increased active sites for ion storage, which can lead to enhanced capacity and cycling stability. rsc.org

Table 3: Electrochemical Performance of a CTF-Graphene Nanohybrid Electrode in a Li-ion Battery
Current DensitySpecific CapacityCycle NumberCapacity Retention
15 A g⁻¹135 mAh g⁻¹>5000-

Performance data for a CTF-graphene nanohybrid cathode in a Li-ion battery. oaepublish.com

Design of Advanced Electrochemical Energy Storage Systems

The design flexibility of CTFs allows for the tailoring of their properties to meet the specific requirements of different electrochemical energy storage systems. rsc.org By selecting appropriate organic building blocks, the pore size, surface area, and electronic properties of the resulting CTF can be precisely controlled. rsc.org This structural tunability is a key advantage in the design of next-generation energy storage devices. oaepublish.com

For instance, the introduction of redox-active moieties into the CTF structure can enhance the specific capacity of the material. oaepublish.com Furthermore, the development of 2D CTFs has been a significant advancement, as their planar structure and high surface area are particularly beneficial for facilitating rapid ion diffusion and improving rate performance. rsc.org

Despite the progress, challenges remain, particularly in achieving large-scale production of highly crystalline CTFs and in further improving their electrical conductivity. rsc.org Future research is expected to focus on the development of new synthetic strategies and functionalization techniques to overcome these limitations and unlock the full potential of CTFs in advanced electrochemical energy storage systems. nih.gov

Photofunctional Materials

The unique photophysical properties of molecules containing bi-1,2,4-triazine units make them promising candidates for the development of novel photofunctional materials, particularly in the field of luminescence.

Development of Luminescent Materials

Derivatives of 1,2,4-triazine have been successfully employed in the synthesis of highly luminescent materials. For example, they have been used as precursors to create tetradentate Pt(II) complexes that exhibit strong phosphorescence. acs.org These complexes have been investigated as dopants in solution-processed organic light-emitting diodes (OLEDs), demonstrating efficient electroluminescence. acs.org

The synthesis methodology, which involves the transformation of 1,2,4-triazines into functionalized pyridines, allows for the introduction of various substituents, enabling the fine-tuning of the photophysical properties of the final luminescent complexes. acs.org Iridium(III) complexes incorporating 3-(pyridin-2-yl)-1,2,4-triazine ligands have also been synthesized and shown to exhibit red luminescence in both solution and solid states. urfu.ru

Furthermore, bis(pyridyl-1,3,5-triazine) ligands have been prepared and their luminescence properties can be tuned by altering the spacer units, with emissions observed in the range of 300–550 nm. researchgate.net While specific studies on the luminescence of this compound were not prominent in the reviewed literature, the broader research on 1,2,4-triazine and bi-triazine systems clearly indicates the significant potential of this class of compounds in the design of new and efficient luminescent materials for a variety of optical applications. acs.orgurfu.ruresearchgate.net

Table 4: Luminescence Properties of Selected Triazine-Based Materials
Material TypeCore UnitEmission Color/RangeApplication
Pt(II) ComplexBi-1,2,4-triazine derivedCandlelightOLEDs
Ir(III) Complex3-(pyridin-2-yl)-1,2,4-triazineRedLuminescent Material
LigandBis(pyridyl-1,3,5-triazine)300-550 nmLuminescent Material

Summary of luminescence properties from various triazine-based systems. acs.orgurfu.ruresearchgate.net

Absence of Research on this compound and Bi-1,2,4-triazine Units in Photo-Responsive Systems and Optical Storage

Despite a thorough review of scientific literature, no specific research or data could be found regarding the application of this compound or the broader class of Bi-1,2,4-triazine units in the fields of photo-responsive systems and optical storage.

Extensive searches were conducted to identify studies related to the photochromic properties, light-induced structural changes, or any form of optical data storage capabilities of these specific compounds. The search encompassed various academic databases and scientific publications.

While the broader family of triazine derivatives, including 1,3,5-triazines and other 1,2,4-triazine compounds, has been investigated for a range of optical applications such as in photo- and electroluminescent materials, their use as photo-responsive systems or for optical storage is not a widely documented area of research. The existing literature on triazines primarily focuses on their applications in solar cells, photocatalysis, and as fluorescent materials.

One study noted the potential of certain 1,2,4-triazine derivatives as photochromic agents, but it did not provide specific data or examples relevant to the Bi-1,2,4-triazine scaffold.

Consequently, due to the lack of available research and empirical data, it is not possible to provide a detailed article with research findings and data tables on the photo-responsive systems and optical storage applications of this compound and Bi-1,2,4-triazine units. This specific area appears to be unexplored in the current scientific landscape.

Supramolecular Chemistry of Bi 1,2,4 Triazine Scaffolds

Molecular Recognition and Host-Guest Interactions

There is currently no published research detailing the molecular recognition capabilities or host-guest interactions of 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine. The potential for this molecule to act as a host or guest in a supramolecular complex would depend on factors such as its molecular geometry, electrostatic potential, and the nature of its potential binding sites. The nitrogen atoms of the triazine rings and the oxygen atoms of the methoxy (B1213986) groups could potentially act as hydrogen bond acceptors, but without experimental or theoretical studies, any discussion of its specific recognition properties would be purely speculative.

Self-Assembly Processes Driven by Hydrogen-Bonding

Similarly, the self-assembly processes of this compound, particularly those driven by hydrogen bonding, have not been investigated. Unlike triazines functionalized with hydrogen bond donors (e.g., amino or amide groups), the methoxy groups in this compound are primarily hydrogen bond acceptors. This structural feature suggests that its self-assembly via hydrogen bonding would likely require the presence of suitable hydrogen bond donor molecules. The specific patterns and dimensionality of any resulting self-assembled structures are yet to be determined.

Construction of Discrete Monodisperse Oligomers

The use of 1,3,5-triazine (B166579) scaffolds as building blocks for the construction of discrete monodisperse oligomers with linear, branched, macrocyclic, and dendrimeric structures is a well-documented area of research. nih.gov However, there are no available studies that utilize this compound as a monomer or building block for the synthesis of such defined oligomeric structures. The reactivity of this specific bi-triazine and its suitability for controlled polymerization or oligomerization reactions have not been reported.

Role in Supramolecular Coordination Complexes

The coordination chemistry of bi-triazine ligands with metal ions is a field of active research, leading to the formation of diverse supramolecular coordination complexes with interesting structural and functional properties. For instance, a related compound, 3,3'-dimethyl-5,5'-bis(1,2,4-triazine), has been shown to form a three-dimensional coordination network with copper(I) ions. nih.gov This suggests that this compound, with its nitrogen-rich heterocyclic rings, likely possesses the potential to act as a ligand in the formation of coordination complexes. However, no specific research has been published on the synthesis, structure, or properties of any supramolecular coordination complexes involving this compound.

Catalytic Applications of Triazine Based Systems

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The design of ligands that can coordinate with metal centers is crucial for controlling the activity and selectivity of these catalysts.

Triazine derivatives, particularly those with chelating nitrogen atoms, are effective ligands for a variety of transition metals. The coordination of 1,2,4-triazine (B1199460) rings to a metal center, such as Rhenium(I), has been shown to significantly accelerate inverse electron demand Diels-Alder (IEDDA) reactions. This acceleration is attributed to the depletion of electron density from the diene upon coordination, which enhances its reactivity. Computational analysis suggests that this effect is more profound for 1,2,4-triazines compared to analogous 1,2,4,5-tetrazines. northumbria.ac.uk The coordination of the triazine ligand leads to better sigma donation to the metal and lesser back-donation from the metal, resulting in a net loss of electron density on the triazine ring and a decrease in Pauli repulsion in the transition state. northumbria.ac.uk

While specific studies on 3,3'-Dimethoxy-5,5'-BI-1,2,4-triazine are scarce, it is plausible that this bidentate ligand could form stable complexes with various transition metals, such as palladium(II) and silver(I), similar to other 1,3,5-triazine (B166579) derivatives. chim.it The resulting metal complexes could potentially catalyze a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the methoxy (B1213986) groups would likely influence the stability and reactivity of these complexes.

Derivatives of 3-pyridyl-1,2,4-triazine have been noted for their diverse coordination chemistry, forming complexes with transition metal ions that have potential applications in colorimetric analysis. nih.gov Furthermore, certain triazine derivatives have been instrumental in the construction of metal-organic frameworks (MOFs). nih.gov

The modular synthesis of triazine derivatives allows for the fine-tuning of their electronic and steric properties to suit specific catalytic applications. For instance, the successive nucleophilic substitution of chloride atoms on a cyanuric chloride precursor enables the introduction of various functional groups. mdpi.com This synthetic versatility is crucial for designing ligands with optimal characteristics for a given metal-mediated reaction.

In the context of this compound, the methoxy groups are electron-donating, which would increase the electron density on the triazine rings. This could enhance the σ-donating ability of the ligand, potentially stabilizing higher oxidation state metal centers in a catalytic cycle. Furthermore, the bidentate nature of the bi-triazine scaffold could confer specific geometric constraints on the metal center, influencing the selectivity of the catalyzed reaction.

The synthesis of disubstituted 5,5'-bi-1,2,4-triazines has been explored for applications in nuclear waste extraction, highlighting the tunability of this scaffold for specific binding requirements. researchgate.net This principle of tailored design can be directly applied to the development of ligands for catalysis.

Table 1: Examples of Metal-Mediated Reactions with Triazine-Based Ligands

Ligand TypeMetal CenterReaction TypeKey Findings
5-(Pyridine-2-yl)-1,2,4-triazineRhenium(I)Inverse Electron Demand Diels-Alder (IEDDA)Coordination to Re(I) speeds up the reaction by a factor of 55. northumbria.ac.uk
Tris-pyrazolyl-1,3,5-triazinesYttriumCyclotrimerization of nitrilesMilder reaction conditions compared to uncatalyzed reactions. chim.it
3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazineLead(II)-Formation of binuclear complexes with varied anions. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by high chemical stability, significant nitrogen content, and a porous structure. rsc.org These properties make them excellent candidates for use as catalytic supports. The synthesis of CTFs can be achieved through various methods, including ionothermal trimerization and acid-catalyzed condensation of aromatic nitriles. rsc.org

While the direct use of this compound in CTF synthesis is not reported, the general principles suggest its potential as a building block. The trimerization of nitriles is a common route to CTFs, and related triazine-containing monomers have been successfully employed. For example, a CTF synthesized from 1,3,5-tricyanobenzene has shown good catalytic activity for CO2 cycloaddition. bohrium.com The high surface area and porous nature of CTFs allow for the dispersion of active catalytic sites, enhancing their accessibility to reactants.

The nitrogen-rich and aromatic nature of CTFs endows them with semiconducting properties, making them suitable for photocatalysis. bohrium.com Upon irradiation with light, these materials can generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants.

For instance, a CTF based on nih.govbenzothieno[3,2-b] nih.govbenzothiophene has been reported as a metal-free heterogeneous photocatalyst. rsc.org Similarly, thiophene-based CTFs have been utilized as visible-light-driven photocatalysts for the oxidative coupling of amines. mdpi.com Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have also been employed as innovative photocatalysts for the efficient and selective oxidation of benzylamines. nih.gov

The incorporation of a unit like this compound into a CTF could modulate the electronic band structure of the material, potentially enhancing its photocatalytic efficiency under visible light.

Table 2: Research Findings on CTFs in Catalysis

CTF Monomer/PrecursorCatalytic ApplicationKey Findings
TerephthalamideNot specifiedDirect synthesis via P₂O₅-catalyzed condensation yields highly crystalline CTF with high surface area (2034.1 m² g⁻¹). nih.gov
1,3,5-TricyanobenzeneCO₂ CycloadditionAmorphous material with a surface area of 2000 m² g⁻¹ showed good catalytic activity. bohrium.com
4,4′-(benzo[b]benzo bohrium.comrsc.orgthieno[2,3-d]thiophene-2,7-diyl)dibenzonitrileOrganic processesNew organic polymer (DPhBTBT-CTF) synthesized via acid-catalyzed trimerization. rsc.org
4,4′,4″-(1,3,5-triazine-2,4,6-triyl)trianiline and 2,2′-bithiophene-5,5′-dicarboxaldehydeOxidative coupling of aminesEfficient visible-light-driven heterogeneous photocatalyst. mdpi.com

Electrocatalysis

The high nitrogen content and conjugated structure of triazine-based materials also make them promising for electrocatalytic applications. Nitrogen doping in carbon-based materials is a well-known strategy to enhance their electrocatalytic activity for reactions such as the oxygen reduction reaction (ORR), which is crucial for fuel cells and metal-air batteries.

CTFs, with their intrinsic nitrogen atoms arranged in a regular framework, can be considered as self-doped materials. rsc.org The pyridinic nitrogen atoms in the triazine rings are believed to be the active sites for the ORR. While specific studies on the electrocatalytic performance of materials derived from this compound are not available, the general properties of CTFs suggest their potential in this area. The porous structure of CTFs can facilitate mass transport of reactants and products, further enhancing their electrocatalytic performance.

Conclusion and Future Research Directions for 3,3 Dimethoxy 5,5 Bi 1,2,4 Triazine

Current Advancements and Research Gaps

Research into the 5,5'-bi-1,2,4-triazine ring system has primarily been driven by its potent biological activities. A significant body of work exists on various 3,3'-disubstituted derivatives, which have shown promise as antimalarial agents. scispace.comnih.gov These studies have established a foundational understanding of the structure-activity relationships within this class of compounds.

However, a notable research gap is the limited investigation into 3,3'-dialkoxy derivatives, including the specific compound 3,3'-Dimethoxy-5,5'-bi-1,2,4-triazine. While the synthesis of some 3,3'-disubstituted analogues has been detailed, there is a lack of specific experimental data and characterization for the dimethoxy variant in peer-reviewed literature. nih.gov The majority of current research focuses on thioether and amino-substituted analogues, leaving the influence of methoxy (B1213986) groups on the compound's properties largely unexplored. scispace.comresearchgate.net This represents a significant opportunity for further research to elucidate the unique chemical and biological profile of this specific molecule.

Prospects for Novel Synthetic Methodologies

The synthesis of 3,3'-disubstituted 5,5'-bi-1,2,4-triazines typically involves the dimerization of a corresponding 1,2,4-triazine (B1199460) monomer. nih.gov For this compound, a prospective synthetic route could be adapted from established methods for related compounds. A plausible approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfonyl group, at the 3-position of a 5-halo-1,2,4-triazine precursor with a methoxide (B1231860) source, followed by a coupling reaction to form the bi-triazine core.

Parameter Conventional Method Prospective Novel Method
Starting Materials Halogenated 1,2,4-triazinesFunctionalized 1,2,4-triazines
Key Steps Multi-step synthesis with intermediate isolationOne-pot or domino reaction
Catalyst Stoichiometric reagentsTransition-metal catalysts
Efficiency Moderate yields, longer reaction timesPotentially higher yields, shorter reaction times

Emerging Applications in Advanced Technologies

While the primary application of the 5,5'-bi-1,2,4-triazine scaffold to date has been in medicinal chemistry, particularly as antimalarial agents, the unique electronic properties of the triazine ring suggest potential for broader applications. scispace.comnih.gov The nitrogen-rich nature of the molecule imparts it with interesting photophysical and electrochemical characteristics that could be harnessed in materials science.

Future research could explore the use of this compound as a building block for functional organic materials. Potential areas of investigation include its application as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs), where the triazine nitrogens can act as coordination sites. Such materials could have applications in gas storage, catalysis, and sensing. Additionally, the electron-deficient character of the triazine rings suggests that this compound could be a component in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Integration of Multiscale Computational and Experimental Approaches

The synergy between computational modeling and experimental work is crucial for accelerating the discovery and development of new molecules. For this compound, in silico studies can provide valuable insights into its structure, properties, and potential activities, thereby guiding experimental efforts. nih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties. This information can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity. Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, which can help in identifying potential therapeutic applications. nih.gov The integration of these computational approaches with experimental validation will be instrumental in efficiently exploring the chemical space around this molecule and identifying promising avenues for further development.

Computational Method Predicted Properties Experimental Correlation
Density Functional Theory (DFT)Molecular geometry, electronic structure, spectral dataX-ray crystallography, UV-Vis and NMR spectroscopy
Molecular DockingBinding affinity and mode with biological targetsIn vitro biological assays
Molecular Dynamics (MD)Conformational dynamics and stabilityBiophysical characterization

Sustainable Development and Green Chemical Innovations in Triazine Chemistry

The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign synthetic methods. mdpi.comorganic-chemistry.org This includes the use of greener solvents, the reduction of waste, and the development of catalyst systems that can be recycled and reused.

Microwave-assisted and ultrasound-assisted organic synthesis are promising green technologies that can significantly reduce reaction times and energy consumption. mdpi.com The application of these techniques to the synthesis of this compound should be explored. Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, could offer a highly selective and environmentally friendly alternative to traditional synthetic methods. The development of a sustainable and efficient synthesis will be crucial for the future viability of this compound for any large-scale applications.

Q & A

Q. What are the key synthetic strategies for preparing 3,3'-dimethoxy-5,5'-bi-1,2,4-triazine derivatives?

The synthesis typically involves Stille coupling reactions, where 3,3'-dichloro-5,5'-bi-1,2,4-triazine reacts with organostannane reagents (e.g., 2-tri(n-butylstannyl)furan) in the presence of a palladium catalyst (Pd(PPh₃)₄). Refluxing in anhydrous dioxane for 24 hours yields substituted derivatives, followed by purification via column chromatography (DCM) and crystallization (ethyl acetate/hexane) to isolate products. This method achieves yields up to 79% and minimizes side products like mono-substituted analogs . Intermediate preparation for metalation reactions may also use dimethylamino substituents to enable further functionalization .

Q. How is X-ray crystallography utilized to determine structural features of 3,3'-disubstituted bi-1,2,4-triazines?

Single-crystal X-ray diffraction (SCXRD) reveals planar π-conjugated systems with intramolecular interactions (e.g., N2⋯O8 distance: 2.76 Å, shorter than van der Waals radii). Parameters include monoclinic crystal systems (e.g., P2₁/c space group) and unit cell dimensions (a = 9.2129 Å, b = 5.0321 Å, c = 13.760 Å). Data collection employs Cu Kα radiation (Bruker APEX-II diffractometer), with refinement via SHELX and WinGX software. This method confirms coplanarity of triazine and substituent rings (torsion angle: 179.51°) and quantifies π-π stacking (3.22–3.27 Å) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends govern antimalarial activity in bis-1,2,4-triazine derivatives?

Substituents at the 3,3'-positions significantly impact potency. For example:

  • Methoxy groups enhance Plasmodium falciparum inhibition (IC₅₀: 3–12 nM) by improving solubility and target binding.
  • Bulky hydrophobic groups (e.g., trifluoromethyl) improve metabolic stability but may reduce permeability.
  • Asymmetric disubstitution (e.g., methoxy + furan) balances potency and pharmacokinetics. Systematic SAR studies use in vitro proliferation assays and in vivo Peters 4-day tests to correlate substituent effects with ED₅₀ values (e.g., 1.85 mg/kg/day for lead compound 23) .

Q. How can metabolic stability of bis-1,2,4-triazine antimalarials be enhanced through structural modifications?

Second-generation derivatives replace labile substituents (e.g., ester groups) with stable alkyl or aryl ethers. Metabolic stability is assessed using human/mouse liver microsomes (e.g., 8–42 μL/min/mg protein for compound 23). Key strategies include:

  • Introducing electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism.
  • Reducing steric hindrance near metabolically vulnerable sites.
  • Optimizing logP values (2.5–3.5) to balance membrane permeability and microsomal retention .

Q. What methodological approaches analyze π-π interactions and intramolecular forces in bi-1,2,4-triazine crystals?

SCXRD and density functional theory (DFT) calculations quantify non-covalent interactions:

  • π-π stacking distances (3.22–3.68 Å) are measured between centroid pairs of aromatic rings.
  • Intramolecular hydrogen bonds (N–H⋯O/N) are identified via Fourier difference maps.
  • Van der Waals contacts are analyzed using Mercury software to map molecular packing .

Q. How do researchers resolve discrepancies between in vitro and in vivo efficacy data for bis-triazine antimalarials?

Discrepancies arise from factors like bioavailability, protein binding, and metabolite activity. Solutions include:

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with parasitemia reduction.
  • Liver microsome assays to identify active metabolites.
  • Formulation optimization (e.g., lipid-based carriers) to enhance oral absorption. For example, compound 23's fast-killing profile (in vivo ED₉₀: 3.5 mg/kg) contrasts with its moderate in vitro microsomal stability, necessitating prodrug strategies .

Q. What role do 3,3'-disubstituted bi-1,2,4-triazines play in designing coordination complexes for metal ion separation?

These ligands selectively bind actinides (An(III)) over lanthanides (Ln(III)) via covalent An–N interactions. Key applications:

  • Nuclear waste remediation : Triazine derivatives with soft N-donor atoms (e.g., furan, pyridine) exhibit An(III)/Ln(III) separation factors >100 in solvent extraction.
  • Carrier ligands in cisplatin analogs : Bis-triazines (e.g., R4dt ligands) stabilize DNA adducts (e.g., (R4dt)Pt(5'-GMP)₂) with distinct HH/HT conformer ratios, influencing cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.